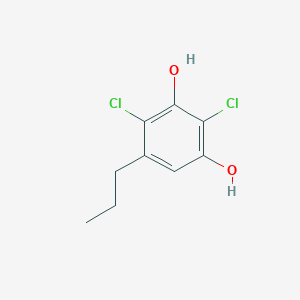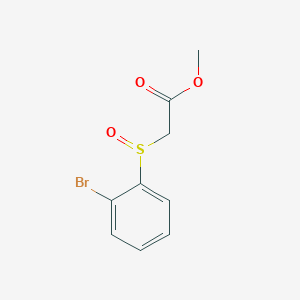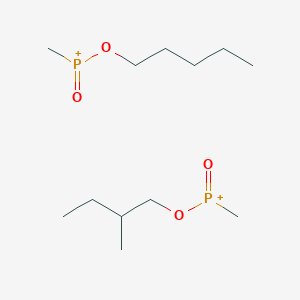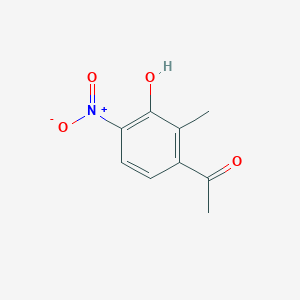
2,4-Dichloro-5-propylbenzene-1,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dichloro-5-propylbenzene-1,3-diol is an organic compound belonging to the class of diols, which contain two hydroxyl groups attached to different carbon atoms. The presence of chlorine atoms at the 2nd and 4th positions, along with a propyl group at the 5th position, introduces specific chemical characteristics that influence its reactivity and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-5-propylbenzene-1,3-diol can be achieved through a multi-step process involving electrophilic aromatic substitution reactions. One common method involves the following steps:
Friedel-Crafts Acylation:
Chlorination: The chlorination of the benzene ring at the 2nd and 4th positions can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride.
Industrial Production Methods
Industrial production of this compound typically involves large-scale electrophilic aromatic substitution reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and optimized reaction parameters can enhance the efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dichloro-5-propylbenzene-1,3-diol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like chlorine gas, bromine, and nitrating agents are used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted benzene derivatives.
Applications De Recherche Scientifique
2,4-Dichloro-5-propylbenzene-1,3-diol has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of redox-active ligands and coordination compounds.
Biology: Studied for its potential antimicrobial and antifungal properties due to its ability to inhibit key enzymes involved in cell wall synthesis.
Medicine: Investigated for its potential use in drug development, particularly in targeting enzymes involved in viral protein synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,4-Dichloro-5-propylbenzene-1,3-diol involves the inhibition of key enzymes. The compound binds to these enzymes, disrupting their normal function. This inhibition affects the synthesis of vital cell wall components in fungi and the synthesis of viral proteins, leading to weakened cell walls and ultimately cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Propylbenzene-1,3-diol: Similar structure but lacks chlorine atoms.
2,4-Dichlorophenol: Contains chlorine atoms but lacks the propyl group.
Resorcinol: Lacks both chlorine atoms and the propyl group.
Uniqueness
2,4-Dichloro-5-propylbenzene-1,3-diol is unique due to the combination of chlorine atoms and a propyl group, which imparts specific chemical properties and reactivity. This combination makes it a valuable compound for various scientific and industrial applications .
Propriétés
Numéro CAS |
88207-82-3 |
|---|---|
Formule moléculaire |
C9H10Cl2O2 |
Poids moléculaire |
221.08 g/mol |
Nom IUPAC |
2,4-dichloro-5-propylbenzene-1,3-diol |
InChI |
InChI=1S/C9H10Cl2O2/c1-2-3-5-4-6(12)8(11)9(13)7(5)10/h4,12-13H,2-3H2,1H3 |
Clé InChI |
HCODLNDZDZOJAT-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=CC(=C(C(=C1Cl)O)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Diethyl [2-cyano-1-(furan-2-yl)ethyl]phosphonate](/img/structure/B14399960.png)
![Methyl [2-(4-bromophenyl)-1-hydroxy-2-oxoethyl]carbamate](/img/structure/B14399968.png)



![2-[(Z)-(3-Amino-1-hydroxypyridin-2(1H)-ylidene)amino]benzoic acid](/img/structure/B14400003.png)

![4-[(E)-Phenyldiazenyl]-N-(1-phenylethyl)benzamide](/img/structure/B14400014.png)

![3-[(Furan-2-yl)methyl]-4,5-diphenyl-1,3-oxazol-2(3H)-one](/img/structure/B14400037.png)
![3-{(E)-[2-(4-Ethoxyphenyl)-2-oxoethylidene]amino}benzoic acid](/img/structure/B14400042.png)
![2-Cyano-4-hexylphenyl 4'-pentyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14400045.png)
